3-HABA Kanamycin A Sulfate 3-HABA Kanamycin A Sulfate
Brand Name: Vulcanchem
CAS No.: 50725-24-1
VCID: VC3785646
InChI: InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1
SMILES: C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Molecular Formula: C22H43N5O13
Molecular Weight: 585.6 g/mol

3-HABA Kanamycin A Sulfate

CAS No.: 50725-24-1

Cat. No.: VC3785646

Molecular Formula: C22H43N5O13

Molecular Weight: 585.6 g/mol

* For research use only. Not for human or veterinary use.

3-HABA Kanamycin A Sulfate - 50725-24-1

Specification

CAS No. 50725-24-1
Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
IUPAC Name (2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Standard InChI InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1
Standard InChI Key OTDUEYVCDKBDRQ-PVLUVTDWSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
SMILES C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Canonical SMILES C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Introduction

Chemical Identity and Nomenclature

3''-HABA Kanamycin A Sulfate, also referred to as 3''-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A Sulfate, is a modified aminoglycoside with significant relevance in pharmaceutical research and quality control processes. This compound is officially registered with CAS number 50725-25-2 and serves as Amikacin EP Impurity C in pharmaceutical testing . The compound has several synonyms documented in scientific literature, including Antibiotic BB-K 11 Sulfate, which reflects its historical development and structural characteristics .

The full IUPAC name of the base compound (without the sulfate) is (2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide . This complex nomenclature reflects the intricate molecular structure with multiple chiral centers and functional groups that characterize this aminoglycoside derivative.

Structural Composition

The molecular formula of 3''-HABA Kanamycin A is C₂₂H₄₃N₅O₁₃, with the sulfate salt incorporating additional H₂SO₄ components . The molecular weight of the base compound is approximately 585.6 g/mol, which increases when formulated as the sulfate salt . The structure contains multiple hydroxyl and amino groups attached to a complex sugar scaffold typical of aminoglycoside antibiotics.

Physical and Chemical Properties

Physical Characteristics

3''-HABA Kanamycin A Sulfate typically appears as a white to off-white solid powder with high water solubility due to its numerous polar functional groups and ionic character as a sulfate salt. The compound's physical properties are consistent with other aminoglycoside derivatives, featuring high polarity and hydrophilicity that influence its pharmaceutical behavior and analytical detection methods.

Chemical Properties Table

PropertyValueSource
Molecular FormulaC₂₂H₄₃N₅O₁₃ (base)
Molecular Weight585.60300 g/mol (base)
CAS Number50725-25-2
StateSolid
SolubilityWater-soluble
Storage ConditionRefrigerated

The chemical properties of 3''-HABA Kanamycin A Sulfate significantly influence its stability, reactivity, and applications in pharmaceutical research. Like other aminoglycosides, it contains multiple functional groups that can participate in various chemical reactions, including nucleophilic substitutions and acylation processes. The presence of numerous hydroxyl groups contributes to its high water solubility, while the amino groups provide sites for potential derivatization in research applications.

Synthesis and Production

Synthetic Pathway

The synthesis of 3''-HABA Kanamycin A Sulfate involves the selective acylation of the amino group at position 3'' of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This regioselective modification requires careful control of reaction conditions to ensure that acylation occurs specifically at the desired position. The synthetic process typically begins with Kanamycin A, which is produced through the fermentation of Streptomyces kanamyceticus.

The selective acylation strategy is critical because Kanamycin A contains multiple amino groups that could potentially react with acylating agents. Protecting group chemistry is often employed to ensure selectivity during the synthesis, with subsequent deprotection steps to yield the final product. The specific acylation at the 3'' position distinguishes this compound from related derivatives such as Amikacin, which features acylation at the 1 position .

Purification and Quality Control

Biological Activity and Mechanism of Action

Antimicrobial Properties

Structure-Activity Relationships and Related Compounds

Comparison with Kanamycin A and Amikacin

3''-HABA Kanamycin A Sulfate represents an important structural variation of the Kanamycin A scaffold, differing from both the parent compound and the related therapeutic agent Amikacin. While Kanamycin A lacks acylation modifications, Amikacin features an L-HABA group at the N-1 position rather than the 3'' position . This positional difference in acylation significantly affects the pharmacological properties, including antibacterial activity and resistance to aminoglycoside-modifying enzymes.

Research has demonstrated that the position of acylation on the Kanamycin scaffold plays a crucial role in determining biological activity, with N-1 acylation (as in Amikacin) generally conferring advantageous properties compared to 3'' acylation . These structural variations provide valuable insights into the structure-activity relationships of aminoglycoside antibiotics and guide the development of new derivatives with improved properties.

Other Kanamycin Derivatives

The Journal of Antibiotics has reported on various N-(L-4-amino-2-hydroxybutyryl) derivatives of Kanamycin, including compounds with acylation at multiple positions such as 1,3''-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin and 1,6'-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin . These multi-acylated derivatives exhibit distinct structural characteristics and potentially different biological activities compared to mono-acylated compounds like 3''-HABA Kanamycin A.

Recent research has also explored modifications at other positions of the Kanamycin scaffold, including the 6'' position, which may offer novel approaches to developing aminoglycosides with improved properties and reduced susceptibility to resistance mechanisms . These diverse structural modifications contribute to a broader understanding of aminoglycoside structure-activity relationships and support the continued development of this important class of antibiotics.

3''-HABA Kanamycin A Sulfate represents an important compound in the field of aminoglycoside antibiotics, serving primarily as a reference standard for quality control in pharmaceutical manufacturing. Its specific structural features, involving acylation at the 3'' position of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid, distinguish it from related compounds and contribute to its particular chemical and biological properties.

While current applications focus primarily on analytical chemistry and quality control processes, ongoing research into aminoglycoside structure-activity relationships continues to provide valuable insights that may guide the development of new antibiotics with improved properties. As antimicrobial resistance remains a significant global health challenge, understanding the structural determinants of aminoglycoside activity and exploring novel modifications of established scaffolds like Kanamycin A represents an important avenue for future research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator